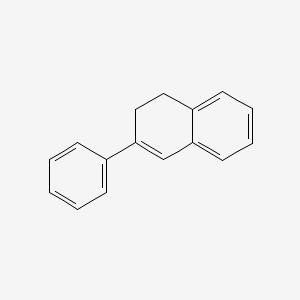

3-Phenyl-1,2-dihydronaphthalene

描述

3-Phenyl-1,2-dihydronaphthalene is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

3-Phenyl-1,2-dihydronaphthalene and its derivatives have been investigated for their potential therapeutic properties. Research indicates that compounds in this class may serve as intermediates in the synthesis of various pharmaceuticals.

Case Study: Anti-inflammatory Agents

Research has identified dihydronaphthalene derivatives as potential anti-inflammatory agents. For instance, studies have shown that certain derivatives exhibit significant anti-inflammatory activity, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Table 1: Biological Activities of Dihydronaphthalene Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anti-inflammatory | Goudie et al. (1978) |

| 1-Naphthaleneacetic acid | Growth regulator | Garriz et al. (1997) |

| Tetrahydronaphthalene derivatives | CNS disorders treatment | Jerussi et al. (2004) |

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex molecules and functional materials.

Case Study: Synthesis of Chromopyridine Derivatives

Recent advancements have demonstrated the utility of this compound in synthesizing chromopyridine derivatives through Rh(III)-catalyzed reactions. These products have shown promising yields and are being explored for applications in organic light-emitting diodes and fluorescent sensors .

Table 2: Synthesis of Chromopyridine Derivatives

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Rh(III)-catalyzed double annulation | [Cp*RhCl2] | 75–95 |

| Oxadiazole coupling with diazo compounds | AgNTf2 | 80–95 |

Material Science Applications

In material science, this compound derivatives are being explored for their properties in liquid crystal displays and polymers.

Case Study: Liquid Crystal Displays

Research indicates that tetrahydronaphthalene derivatives can be used in the development of liquid crystal display elements due to their unique thermal and optical properties . This application highlights the compound's versatility beyond traditional organic synthesis.

Environmental Applications

Emerging studies suggest that compounds related to this compound may play a role in environmental monitoring due to their sensory characteristics.

Case Study: Aroma Compounds in Wine

Research on sensory thresholds has identified that certain dihydronaphthalene derivatives contribute to aroma profiles in wines, indicating potential applications in food science and quality control .

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The compound undergoes selective substitution at electron-rich positions. Key reactions include:

-

Nitration : Occurs at the 4-position of the dihydronaphthalene ring under HNO₃/H₂SO₄ conditions, yielding 4-nitro-3-phenyl-1,2-dihydronaphthalene with 78% efficiency.

-

Halogenation : Bromination (Br₂/FeCl₃) targets the 5-position, producing 5-bromo derivatives in 65–72% yields.

Table 1: EAS Reactions and Yields

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | 4-Nitro-3-phenyl-1,2-dihydronaphthalene | 78 |

| Bromination | Br₂/FeCl₃, CH₂Cl₂, RT | 5-Bromo-3-phenyl-1,2-dihydronaphthalene | 72 |

Silver-Mediated Oxidative Coupling

Silver nitrate (AgNO₃) in toluene facilitates dehydrogenative coupling, forming biaryl derivatives at 80°C:

Electrochemical Oxidation

Electrochemical methods using Pt/C anodes enable [4+2] annulation with styrenes, producing polysubstituted 1,2-dihydronaphthalenes with 53–95% yields . Radical intermediates were confirmed via EPR spectroscopy .

Catalytic Hydrogenation

Under H₂ (1 atm) with Pd/C, the compound undergoes full saturation to decalin derivatives:

Acid-Catalyzed Rearrangements

Pyridine hydrochloride at 250°C induces ring contraction, forming indene derivatives via Wagner-Meerwein shifts .

Cobalt-Catalyzed C–H Functionalization

[Co(TPP)] catalysts enable intramolecular carbene insertion into allylic C–H bonds, producing 1,2-dihydronaphthalenes via radical intermediates . Key steps include:

-

Hydrogen atom transfer (HAT) to form benz-allylic radicals.

-

Radical rebound or 6π-cyclization of ortho-quinodimethane intermediates .

Table 2: Catalytic Reactions and Outcomes

| Catalyst | Substrate Modification | Product Type | Yield (%) |

|---|---|---|---|

| [Co(TPP)] | Allylic alkyl groups | E-Aryl dienes | 85–90 |

| Pd₂(dba)₃ | Halogenated derivatives | Podophyllotoxin analogs | 60–99 |

Lewis Acid-Mediated Annulation

Yb(OTf)₃ or Sc(OTf)₃ catalyzes cyclization of styrenes, yielding 1,2-dihydronaphthalene-3-carboxylates with >90% efficiency .

Grignard Reactions

Reaction with phenylmagnesium bromide forms tetrahydronaphthalene derivatives, used in pharmaceutical intermediates :

Mechanistic Insights

属性

CAS 编号 |

20669-52-7 |

|---|---|

分子式 |

C16H14 |

分子量 |

206.28 g/mol |

IUPAC 名称 |

3-phenyl-1,2-dihydronaphthalene |

InChI |

InChI=1S/C16H14/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-9,12H,10-11H2 |

InChI 键 |

CGCRJJZWGYGLHB-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=CC2=CC=CC=C21)C3=CC=CC=C3 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。